1-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea -

1-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea

Catalog Number: EVT-5671317
CAS Number:
Molecular Formula: C14H10ClF3N2O
Molecular Weight: 314.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-Chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea is an organic compound belonging to the class of diarylureas. These compounds are characterized by the presence of a urea functional group (-NH-CO-NH-) linked to two aromatic rings. Diarylureas have garnered significant interest in scientific research due to their diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. N-(4-Chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea itself has been investigated as a potential antimalarial agent. []

Synthesis Analysis

The synthesis of N-(4-Chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea can be achieved through the reaction of 2-(trifluoromethyl)phenyl isocyanate with 4-chloroaniline. []

Molecular Structure Analysis

N-(4-Chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea consists of a urea core structure with a 4-chlorophenyl group attached to one nitrogen atom and a 2-(trifluoromethyl)phenyl group attached to the other nitrogen atom. The presence of the trifluoromethyl (-CF3) group and the chlorine atom on the aromatic rings influences the compound's electronic properties and lipophilicity. []

Mechanism of Action

The provided papers do not delve into the specific mechanism of action of N-(4-Chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea for its reported anti-staphylococcal and anti-biofilm properties. []

Applications

N-(4-Chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea, identified as MMV665953, has shown promising results as a potential therapeutic agent against Staphylococcus aureus biofilms. [] It exhibits bactericidal activity against both methicillin-resistant and methicillin-sensitive S. aureus strains. [] Notably, MMV665953 displays greater efficacy in eradicating S. aureus biofilms compared to conventional antibiotics. []

N-/(3-trifluoromethyl)phenyl/N'-(2-cyanoethyl)-urea (IPO 6584)

N-(4-chlorophenyl)-N'-(2-hydroxyethyl)-N'-ethylurea (PO 6236)

    Compound Description: PO 6236 is another urea derivative investigated alongside IPO 6584 for its degradation by urease-producing bacteria and potential mutagenicity of its metabolites. [] Like IPO 6584, PO 6236 exhibited no mutagenic activity after bacterial degradation. []

N-(4-chlorophenyl)-N'-(2-hydroxyethyl)-N'-propyl-urea (IPO 6237)

    Compound Description: Similar to IPO 6584 and PO 6236, IPO 6237 is a urea derivative investigated for its degradation by urease-producing bacteria and the potential mutagenicity of its metabolites. [] Again, the study found no mutagenic activity in the resulting metabolites using the Ames test. []

N-(2-hydroxyethyl)-N-methyl-N'-(3,4-dichlorophenyl)-urea (IPO 3102)

    Compound Description: IPO 3102 is a urea derivative included in the same study as the previous three compounds, also lacking mutagenic activity after bacterial degradation. []

N-((4-chloro-3-trifluoromethyl)phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy)phenyl)urea

    Compound Description: This compound is described as a potent vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. [] It is being investigated for its potential in the development of anticancer medications targeting VEGFR-2-mediated diseases. []

N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea

    Compound Description: This compound has been characterized through X-ray crystallography, revealing its three-dimensional structure and intermolecular interactions. [] It highlights the influence of substituents on the thiourea core and their impact on crystal packing. []

(2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292)

    Compound Description: PD 0348292 is a potent and selective factor Xa inhibitor currently in phase II clinical trials for the treatment and prevention of thrombotic disorders. [] Its development stemmed from research on proline-based factor Xa inhibitors. []

N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea

    Compound Description: This compound exhibits promising herbicidal activity. [] Its crystal structure has been elucidated, providing insights into its three-dimensional architecture and intermolecular interactions, which may contribute to its biological activity. []

5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines

    Compound Description: This group of oxadiazole derivatives was synthesized and evaluated for anticancer and antioxidant activities. [] The study aimed to explore new oxadiazoles based on reported anticancer agents. []

N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU)

    Compound Description: MPCU demonstrates potent antitumor activity against both human and rodent tumor models. [] Research suggests that it accumulates in the mitochondria of human colon adenocarcinoma cells, potentially indicating its mechanism of action. []

4,5-dihydro-3-(2-arylindol-3-yl)-5-(4-chlorophenyl)-N'-phenylpyrazoles

    Compound Description: This series of pyrazole derivatives was synthesized and evaluated for antibacterial and antifungal activities. [] Some compounds within this series demonstrated promising results against specific bacterial and fungal strains. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (Taranabant, MK-0364)

    Compound Description: Taranabant is a potent and selective cannabinoid-1 receptor inverse agonist investigated for its potential in treating obesity. [, ] It has demonstrated efficacy in reducing food intake and body weight in rodent models. [, ]

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

    Compound Description: PSNCBAM-1 acts as an allosteric antagonist of the cannabinoid CB1 receptor. [] Studies in the cerebellum revealed that PSNCBAM-1 exhibits ligand-dependent functional antagonism, impacting the effects of different CB1 agonists differently. []

N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea tosylate

    Compound Description: This arylurea derivative acts as a potent RAF kinase inhibitor, showing promise as an anticancer agent. [] Its tosylate salt form is particularly noteworthy for its enhanced activity against cancer cells. []

2-amino-4-(4-chlorophenyl)thiazole derivatives

    Compound Description: These compounds were synthesized and tested for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. [] The research aimed to explore the impact of different substituents on the thiazole ring on antimicrobial potency. []

4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1-pyrazol-1-yl]benzenesulfonamide (SC-236)

    Compound Description: SC-236 is a highly selective cyclooxygenase-2 (COX-2) inhibitor. [, ] Studies have shown its potential in suppressing inflammatory responses in human mast cells, making it a potential therapeutic molecule for mast cell-mediated inflammatory diseases. [, ]

N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine

    Compound Description: This compound is a newly identified, potentially reactive metabolite of flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. [] While its role in flutamide-induced hepatic dysfunction is unclear, its detection in human liver microsomes and patient urine warrants further investigation. []

N(ω)-propyl-l-arginine (NPA) and S-ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea (TFMPITU)

    Compound Description: Both NPA and TFMPITU are selective inhibitors of neuronal nitric oxide synthase (nNOS). [] They exhibit a time- and concentration-dependent suppression of nNOS activity, suggesting a potential therapeutic role in conditions involving excessive NO production. []

N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide (T0901317)

    Compound Description: T0901317 acts as an inverse agonist of retinoic acid receptor-related orphan receptors alpha and gamma (RORα/γ). [] It has demonstrated the ability to repress RORα/γ-dependent gene transcription and may serve as a valuable tool for investigating ROR function and developing treatments for metabolic and immune disorders. []

(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)-acrylamide (AMG8562)

    Compound Description: AMG8562 acts as a transient receptor potential vanilloid type 1 (TRPV1) modulator, exhibiting antihyperalgesic effects without inducing hyperthermia, a common side effect of TRPV1 antagonists. [] This unique pharmacological profile makes it a promising candidate for developing pain therapeutics. []

S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4)

    Compound Description: S-4 is a non-steroidal selective androgen receptor modulator (SARM) demonstrating tissue-selective androgenic and anabolic effects. [] Its favorable pharmacokinetic profile in rats makes it a suitable candidate for clinical development. []

S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides

    Compound Description: This series of compounds represents a class of SARMs with varying in vivo activities. [] Research suggests that the para-substituent on the phenoxy ring plays a crucial role in determining their pharmacological properties, particularly their in vivo disposition and potency. []

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

    Compound Description: AC220 is a highly potent, selective, and efficacious inhibitor of FMS-like tyrosine kinase-3 (FLT3), making it a promising therapeutic candidate for acute myeloid leukemia (AML). [] Its excellent oral pharmacokinetic properties and superior efficacy in preclinical models support its clinical development. []

N-[4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl]acetamide

    Compound Description: This compound has been extensively studied in its various crystal forms, including cocrystals, polymorphs, solvates, and hydrates. [] The research focuses on understanding the solid-state properties and intermolecular interactions of these forms, which are crucial for drug development. []

N-[2-chloro-4-(trifluoromethyl) phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1, 2, 3, 4- tetrahydropyrimidine-5-carboxamide

    Compound Description: This series of tetrahydropyrimidine derivatives were synthesized and screened for antimicrobial activity. [] The research aimed to explore the impact of various substituents on the phenyl ring on their biological activity. []

N,N-dimethyl-4-chlorophenyl urea

    Compound Description: This compound serves as an accelerator in one-part epoxy adhesives crosslinked with dicyandiamide. [] It facilitates the curing process of the epoxy resin, improving its bonding strength and other mechanical properties. []

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl] methyl]benzamide (MK-0767)

    Compound Description: MK-0767, a thiazolidinedione-containing compound, acts as a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPAR α/γ), showing potential as a treatment for type 2 diabetes. [, , , , ]

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

    Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, making it a potential therapeutic agent for chronic myeloid leukemia (CML), especially in cases resistant to other treatments. []

N-Phenyl-N′-{4-(4-quinolyloxy)phenyl}urea derivatives

    Compound Description: These compounds exhibit potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor α (PDGFRα), suggesting potential as antitumor agents. []

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

    Compound Description: This compound serves as a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] Prodrugs are inactive forms of drugs that are metabolized in the body to release the active drug, often improving pharmacokinetic properties. []

5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide

    Compound Description: This compound is an established prodrug for the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] Its efficacy in delivering the active drug has been demonstrated in preclinical studies. []

2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (A77 1726)

    Compound Description: A77 1726 is the active metabolite of leflunomide, a disease-modifying antirheumatic drug used to treat rheumatoid arthritis (RA). [, ] It is believed to be responsible for the therapeutic effects of leflunomide. [, ]

Properties

Product Name

1-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea

IUPAC Name

1-(4-chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea

Molecular Formula

C14H10ClF3N2O

Molecular Weight

314.69 g/mol

InChI

InChI=1S/C14H10ClF3N2O/c15-9-5-7-10(8-6-9)19-13(21)20-12-4-2-1-3-11(12)14(16,17)18/h1-8H,(H2,19,20,21)

InChI Key

ZCTSODQNWHZOPH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.